Ethyl diethoxyacetate

概要

説明

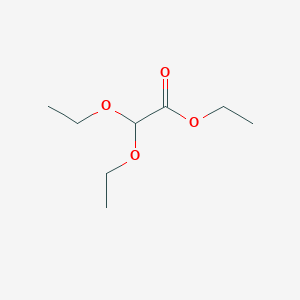

Ethyl diethoxyacetate (CAS 6065-82-3), with the molecular formula C₈H₁₆O₄ and a molecular weight of 176.21 g/mol, is a versatile ester characterized by two ethoxy groups and an acetate moiety. It is a colorless to pale yellow liquid with a density of 0.985 g/mL, a boiling point of 198–200°C, and a flash point of 73°C . The compound is highly soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl diethoxyacetate can be synthesized through the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification of the intermediate diethoxyacetic acid . The detailed procedure involves:

- Preparing sodium ethoxide by adding sodium to absolute ethanol.

- Adding dichloroacetic acid to the sodium ethoxide solution, causing the formation of sodium chloride and a yellow-orange solution.

- Refluxing the mixture for several hours.

- Cooling the mixture and adding hydrogen chloride in ethanol.

- Neutralizing the excess acid with sodium ethoxide solution.

- Filtering and distilling the product under reduced pressure to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous reactors and advanced distillation techniques ensures efficient production.

化学反応の分析

Types of Reactions: Ethyl diethoxyacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethoxyacetic acid, while reduction could produce ethyl diethoxyethanol.

科学的研究の応用

Ethyl diethoxyacetate has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and fatty acid analogs.

Biology: It serves as a precursor in the preparation of biologically active molecules.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of ethyl diethoxyacetate involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in nucleophilic substitution reactions, the ethoxy groups act as leaving groups, allowing nucleophiles to attack the carbonyl carbon.

類似化合物との比較

The following table compares ethyl diethoxyacetate with structurally related esters and acetals:

Key Differences and Trends

Structural Complexity: this compound’s dual ethoxy groups enhance its utility in protecting carbonyl groups and forming stable acetals, unlike mono-substituted analogs like ethyl ethoxyacetate .

Reactivity : this compound outperforms ethyl methoxyacetate in Grignard reactions due to better stabilization of intermediates .

Thermal Stability : Higher boiling point (198–200°C) compared to 2-ethoxyethyl acetate (156°C) reflects stronger intermolecular forces from its larger size .

Synthetic Versatility : this compound is preferred in multi-step syntheses (e.g., heterocycles, bioluminescent probes) over simpler esters with fewer functional groups .

生物活性

Ethyl diethoxyacetate, with the CAS number 6065-82-3, is an organic compound characterized by its molecular formula and a molecular weight of 176.21 g/mol. This compound is primarily utilized in biochemical research and organic synthesis due to its reactivity and ability to serve as a building block in various chemical processes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.21 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 199.0 ± 0.0 °C |

| Melting Point | 198-200 °C |

| Flash Point | 73.3 ± 0.0 °C |

| LogP | 2.44 |

| Vapour Pressure | 0.3 ± 0.3 mmHg at 25°C |

This compound has been studied for its potential biological activities, particularly in the field of medicinal chemistry. It has been identified as a precursor in the synthesis of several biologically active compounds, including analogs of natural products with antitumor properties.

- Antitumor Activity : Research indicates that derivatives synthesized from this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this reagent have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Synthesis of Bioactive Compounds : this compound is frequently employed in the synthesis of complex molecules such as tetrahydroisoquinoline analogs, which are known for their antitumor activity. The Pictet-Spengler reaction involving this compound has been highlighted as a crucial step in the synthesis of these biologically relevant compounds .

Case Studies

- Study on Renieramycins : A notable study investigated the total synthesis of renieramycin G using this compound as a key intermediate. The resulting compounds demonstrated significant antitumor activity, showcasing the utility of this compound in developing novel therapeutic agents .

- Fatty Acid Analog Synthesis : this compound was also utilized in the preparation of fatty acid analogs containing dithiosemicarbazone chelates, which are studied for their potential applications in radiopharmaceuticals and targeted drug delivery systems .

Safety and Handling

This compound is classified as a biochemical reagent and should be handled with care, following appropriate safety protocols to avoid exposure or accidental ingestion. Standard laboratory safety measures apply, including the use of personal protective equipment (PPE).

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Ethyl diethoxyacetate, and what key spectral features should researchers observe?

this compound (C₈H₁₆O₄, CAS 6065-82-3) is characterized using ¹H NMR and ESI-MS . In ¹H NMR (DMSO-d₆), the compound shows distinct signals: δ 3.66–3.53 ppm (m, 4H, -OCH₂CH₃), δ 4.80 ppm (s, 1H, acetal proton), and δ 7.31–7.16 ppm (m, aromatic protons in substituted derivatives). ESI-MS analysis of derivatives like 3-phenyl-1,1-diethoxyacetone reveals [M+NH₄]⁺ peaks at m/z 240.5, aligning with theoretical calculations .

Q. What are the common synthetic routes for this compound in laboratory settings?

this compound is synthesized via transketalization (e.g., reacting 1,3-propanedithiol with this compound using BF₃·Et₂O as a catalyst) or through Grignard reactions (e.g., addition of benzyl MgCl to this compound in THF at −78°C, followed by hydrolysis) . Hydrolysis of sodium diethoxyacetate derivatives (prepared from this compound) is also used in polymer-supported synthesis .

Q. How does this compound function as a precursor in organic synthesis?

Its α-ketoacetal structure enables diverse reactivity:

- Acts as a masked α-ketoester, facilitating nucleophilic additions (e.g., Grignard reagents) to form substituted acetals .

- Serves as a starting material for synthesizing triazoles via hydrazone intermediates .

- Used in solid-phase synthesis to generate polymer-supported α-imino acetates for combinatorial chemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized for Grignard additions to this compound to minimize side products?

Key parameters:

- Temperature control : Maintain −78°C during Grignard addition to prevent over-addition or decomposition .

- Solvent choice : Anhydrous THF ensures reagent stability and solubility .

- Stoichiometry : Use 1.5–2.0 equiv of Grignard reagent for complete conversion while avoiding excess (risk of di-adducts) .

- Quenching method : Gradual addition of NH₄Cl(aq) prevents exothermic side reactions .

Q. What strategies mitigate byproduct formation during α-ketoamide synthesis using this compound derivatives?

- Catalyst selection : Amine catalysts (e.g., Et₃N) improve regioselectivity in ring-opening reactions .

- Substrate design : Sterically hindered α-ketoacetals (e.g., cyclohexyl groups) slow undesired hydrazone formation, allowing better control over reaction kinetics .

- Chromatographic purification : Silica gel chromatography (PE/EtOAc gradients) effectively separates tertiary alcohol byproducts .

Q. How does this compound participate in transketalization reactions, and what mechanistic insights are critical for scalability?

In transketalization (e.g., with 1,3-propanedithiol):

- Acid catalysis : BF₃·Et₂O activates the acetal oxygen, promoting nucleophilic attack by thiols .

- Equilibrium control : Excess dithiol (1.2–1.5 equiv) drives the reaction toward dithiane products .

- Thermal stability : Reactions performed at 60–80°C balance rate and product stability .

Q. What advanced analytical techniques resolve stereochemical outcomes in this compound-derived intermediates?

- Swollen-resin MAS NMR : Monitors solid-phase reactions (e.g., polymer-supported synthesis) in real-time, confirming intermediate structures (e.g., 2-chloro-2-ethoxyacetate resin) .

- Chiral HPLC : Separates enantiomers in asymmetric bio-oxidation studies of dithiane derivatives .

特性

IUPAC Name |

ethyl 2,2-diethoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-4-10-7(9)8(11-5-2)12-6-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLBIKIQSCTANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064101 | |

| Record name | Acetic acid, diethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6065-82-3 | |

| Record name | Ethyl diethoxyacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6065-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2-diethoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2-diethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, diethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl diethoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。